molecular formula C16H18O3 B12542605 2,2-Bis(benzyloxy)ethan-1-ol CAS No. 144010-83-3

2,2-Bis(benzyloxy)ethan-1-ol

Katalognummer: B12542605
CAS-Nummer: 144010-83-3
Molekulargewicht: 258.31 g/mol
InChI-Schlüssel: BRUPOBABRICYTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Bis(benzyloxy)ethan-1-ol is an organic compound with the molecular formula C16H18O3. It is a derivative of ethan-1-ol, where two benzyloxy groups are attached to the second carbon atom. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis(benzyloxy)ethan-1-ol typically involves the reaction of benzyl alcohol with ethylene oxide in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Sodium hydroxide or potassium hydroxide

    Solvent: Toluene or dichloromethane

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and optimized reaction conditions can lead to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 2,2-Bis(benzyloxy)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into simpler alcohols.

    Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products:

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzyl alcohol.

    Substitution: Various substituted benzyloxy derivatives.

Wissenschaftliche Forschungsanwendungen

2,2-Bis(benzyloxy)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of polymers, resins, and specialty chemicals.

Wirkmechanismus

The mechanism of action of 2,2-Bis(benzyloxy)ethan-1-ol involves its interaction with various molecular targets and pathways. The benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s reactivity and binding affinity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate further chemical transformations.

Vergleich Mit ähnlichen Verbindungen

    2-Benzyloxyethanol: A simpler analog with one benzyloxy group.

    Benzyl alcohol: A precursor and simpler form with a single hydroxyl group.

    Ethylene glycol dibenzoate: A related compound with ester linkages instead of ether linkages.

Uniqueness: 2,2-Bis(benzyloxy)ethan-1-ol is unique due to its dual benzyloxy groups, which provide enhanced reactivity and versatility in chemical synthesis. Its structure allows for multiple functionalization possibilities, making it a valuable intermediate in various synthetic pathways.

Eigenschaften

CAS-Nummer

144010-83-3

Molekularformel

C16H18O3

Molekulargewicht

258.31 g/mol

IUPAC-Name

2,2-bis(phenylmethoxy)ethanol

InChI

InChI=1S/C16H18O3/c17-11-16(18-12-14-7-3-1-4-8-14)19-13-15-9-5-2-6-10-15/h1-10,16-17H,11-13H2

InChI-Schlüssel

BRUPOBABRICYTJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC(CO)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.